molecular formula C13H10ClNO2 B3306337 5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde CAS No. 926257-17-2

5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde

Cat. No.: B3306337
CAS No.: 926257-17-2
M. Wt: 247.67 g/mol
InChI Key: WZFSOAFPDBUGNT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzaldehyde (B42025) and Pyridine (B92270) Ether Chemistry

5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde is a unique hybrid molecule that incorporates two key structural motifs: a halogenated benzaldehyde and a pyridine ether. Halogenated benzaldehydes are a class of aromatic aldehydes where one or more hydrogen atoms on the benzene (B151609) ring are substituted by a halogen. This substitution significantly influences the electronic properties and reactivity of the molecule. The presence of a chlorine atom, an electron-withdrawing group, can affect the reactivity of both the benzene ring and the aldehyde functional group. stackexchange.comechemi.com These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their versatile chemical properties. mdpi.com

The pyridine ether component consists of a pyridine ring linked to the benzaldehyde core through an ether linkage. Pyridine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, appearing in a vast array of clinically used drugs. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets and for improving the pharmacokinetic properties of a drug candidate. nih.gov The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements.

Strategic Importance of the Compound in Contemporary Organic and Medicinal Chemistry

The strategic importance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with potential biological activity. The aldehyde group is a highly reactive functional group that can participate in a wide range of chemical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. scienceinfo.comwikipedia.org This allows for the introduction of diverse functionalities and the construction of larger molecular scaffolds.

In medicinal chemistry, the combination of a halogenated aromatic ring and a pyridine ether moiety is of particular interest. The chlorine atom can enhance binding affinity to target proteins through halogen bonding and can also modulate the metabolic stability of the compound. The pyridine ring, as a bioisostere of a phenyl ring, can introduce favorable interactions with biological targets and improve physicochemical properties such as solubility. nih.govwikipedia.org Bioisosteric replacement is a key strategy in drug design to optimize lead compounds. chem-space.combenthamscience.comdrughunter.com

Overview of Current and Prospective Research Trajectories for this compound

While specific research focused solely on this compound is limited in publicly available literature, its structural features suggest several promising research trajectories. A primary area of investigation would be its use as an intermediate in the synthesis of novel bioactive compounds. Researchers could explore its utility in the development of kinase inhibitors, a class of drugs that are crucial in cancer therapy, as many existing kinase inhibitors feature pyridine and halogenated aromatic moieties.

Another prospective research direction is the exploration of its coordination chemistry. The presence of both a pyridine nitrogen and an ether oxygen atom makes the compound a potential ligand for various metal ions. The resulting metal complexes could be investigated for their catalytic activity or their potential as therapeutic or diagnostic agents.

Furthermore, computational studies could be employed to predict the binding of this compound and its derivatives to various biological targets. Such in silico screening could guide the synthesis of new compounds with a higher probability of exhibiting desired biological activities. The ongoing advancements in heterocyclic chemistry are continually opening new avenues for the application of such versatile molecules. mdpi.commdpi.comrsc.orgmsesupplies.com

Interactive Data Table: Structural and Predicted Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C13H10ClNO2
Molecular Weight 247.68 g/mol
CAS Number 926257-17-2
Predicted LogP 2.6
Predicted Hydrogen Bond Acceptors 3
Predicted Hydrogen Bond Donors 0
Predicted Rotatable Bonds 4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(pyridin-3-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-12-3-4-13(11(6-12)8-16)17-9-10-2-1-5-15-7-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFSOAFPDBUGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 5 Chloro 2 Pyridin 3 Ylmethoxy Benzaldehyde

In-Depth Retrosynthetic Analysis and Advanced Precursor Chemistry

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a target molecule into simpler, readily available precursors. For 5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde, the primary disconnection points are the ether linkage and the functional groups on the aromatic ring.

The most logical disconnection is at the ether C-O bond, which points to two primary precursors: a substituted phenolic benzaldehyde (B42025) and a pyridyl methyl halide. This approach is based on the well-established Williamson ether synthesis. This leads to two key synthons: the electrophilic 3-(halomethyl)pyridine and the nucleophilic 5-chloro-2-hydroxybenzaldehyde anion (phenoxide).

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-O Ether Bond): This bond is strategically broken, suggesting a nucleophilic substitution reaction. This leads to two precursor molecules:

Precursor A: 5-Chloro-2-hydroxybenzaldehyde (a substituted salicylaldehyde). This molecule provides the core benzaldehyde structure with the necessary chloro and hydroxyl groups in the correct positions.

Precursor B: 3-(Chloromethyl)pyridine (B1204626) or 3-(Bromomethyl)pyridine. This molecule serves as the electrophile, providing the pyridin-3-ylmethoxy moiety.

Further retrosynthetic analysis of the precursors reveals their origins from simpler starting materials:

Precursor A (5-Chloro-2-hydroxybenzaldehyde): This can be synthesized from 4-chlorophenol (B41353) via a formylation reaction that directs the aldehyde group to the ortho position relative to the hydroxyl group.

Precursor B (3-(Chloromethyl)pyridine): This is commonly prepared from 3-pyridinemethanol (B1662793) through treatment with a chlorinating agent like thionyl chloride.

This analysis establishes a clear and logical pathway for the synthesis, starting from commercially available materials like 4-chlorophenol and 3-pyridinemethanol. A proposed retrosynthetic strategy for a similar, more complex molecule containing the target compound's core structure has been successfully applied in automated synthesis, validating this general approach. researchgate.netresearchgate.net

Optimized Multi-Step Synthesis Pathways

Building on the retrosynthetic blueprint, the forward synthesis involves a sequence of carefully controlled reactions to assemble the target molecule. Optimization of each step is critical for maximizing yield and purity.

The key step in assembling the target molecule is the formation of the ether linkage. The Williamson ether synthesis is the most common and versatile method for this transformation. masterorganicchemistry.comwikipedia.org The reaction involves the SN2 displacement of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orgyoutube.com

The standard procedure involves:

Deprotonation: 5-Chloro-2-hydroxybenzaldehyde is treated with a suitable base to generate the corresponding phenoxide. The choice of base is crucial to ensure complete deprotonation without promoting side reactions.

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of 3-(chloromethyl)pyridine and displacing the chloride leaving group to form the desired ether.

Several factors can be optimized to improve the efficiency of this reaction, as detailed in the table below.

ParameterOptionsRationale and Considerations
Base Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH)NaH is a strong, non-nucleophilic base that provides irreversible deprotonation. K₂CO₃ is a milder, more economical base often used in polar aprotic solvents. NaOH is also an option but can introduce water, which may affect the reaction.
Solvent Dimethylformamide (DMF), Acetonitrile (CH₃CN), AcetonePolar aprotic solvents are preferred as they solvate the cation of the base while leaving the phenoxide nucleophile relatively free, accelerating the SN2 reaction. masterorganicchemistry.com
Leaving Group Chloride (-Cl), Bromide (-Br), Tosylate (-OTs)While chlorides are often used, bromides and tosylates are better leaving groups and can lead to faster reaction rates or allow for milder reaction conditions.
Temperature Room Temperature to 80 °CThe reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of reactants or products.

The Williamson ether synthesis is broadly applicable and remains the simplest and most popular method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org

The synthesis of the 5-chloro-2-hydroxybenzaldehyde precursor requires precise control over the introduction of the chloro and formyl groups onto the aromatic ring.

Chlorination: The starting material for this precursor is typically 2-hydroxybenzaldehyde (salicylaldehyde). Selective chlorination at the 5-position (para to the hydroxyl group) can be achieved using various chlorinating agents. A common method involves the use of sulfuryl chloride (SO₂Cl₂) in a suitable solvent. The directing effect of the hydroxyl group favors substitution at the ortho and para positions. Since the ortho position is already occupied by the formyl group, chlorination occurs preferentially at the para position.

Formylation: Alternatively, if starting from 4-chlorophenol, a formyl group must be introduced ortho to the hydroxyl group. Several classic and modern formylation methods can be employed:

Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) tetrachloride (SnCl₄) to formylate electron-rich aromatic compounds. researchgate.net

Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) (like N,N-dimethylformamide, DMF) to generate the Vilsmeier reagent, which acts as the formylating agent. youtube.com

Duff Reaction: This involves the formylation of phenols using hexamethylenetetramine (urotropine) in an acidic medium. youtube.com

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrogen chloride with a catalyst system, but its application is generally limited to simple aromatic hydrocarbons. youtube.comgoogle.com

The choice of method depends on substrate compatibility, desired yield, and reaction scale.

Achieving high yields of the desired product hinges on controlling the regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

Regioselectivity: In the formylation of 4-chlorophenol, the powerful ortho-directing ability of the hydroxyl group, enhanced by its conversion to a phenoxide under basic conditions or coordination to a Lewis acid, ensures that the formyl group is introduced at the 2-position. Similarly, during the chlorination of salicylaldehyde, the ortho,para-directing hydroxyl group guides the incoming chlorine atom to the vacant para position (position 5). mdpi.com

Chemoselectivity: During the Williamson ether synthesis, the base must be selective for the phenolic hydroxyl group over any potential side reactions involving the aldehyde. Using a non-nucleophilic base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) prevents unwanted reactions at the carbonyl carbon of the aldehyde. The reaction conditions are typically mild enough to avoid interfering with the pyridine (B92270) ring or the chloro-substituent. One-pot procedures that combine reduction and cross-coupling have been developed for other substituted benzaldehydes, showcasing advanced strategies to manage chemoselectivity by protecting the aldehyde functionality in situ as a stable intermediate. rug.nlacs.orgresearchgate.net

Innovative Green Chemistry Approaches in this compound Production

Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.itmdpi.com

The principles of green chemistry can be applied to the synthesis of this compound in several ways: rasayanjournal.co.in

Use of Greener Solvents: Replacing traditional volatile organic solvents like DMF with more environmentally benign alternatives such as ethanol (B145695) or even performing reactions in water where possible. researchgate.net

Solvent-Free Reactions: Mechanochemical methods, like ball milling or grinding, can facilitate reactions in the absence of any solvent, significantly reducing waste. rasayanjournal.co.inresearchgate.net

Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing byproducts. mdpi.com

Catalysis is a fundamental pillar of green chemistry. The use of catalysts can enable more efficient and selective reactions under milder conditions.

Phase-Transfer Catalysis: For the Williamson ether synthesis, a phase-transfer catalyst (PTC) can be employed. This allows the reaction to occur between reactants in different phases (e.g., a solid base and an organic solvent), often leading to milder conditions, faster reaction rates, and reduced need for harsh solvents.

Organocatalysis: In formylation or related reactions, metal-free organocatalysts are being developed to replace traditional Lewis acids, which are often toxic and generate significant waste. nih.govnih.govresearchgate.net For instance, N-Heterocyclic Carbenes (NHCs) have been used to catalyze reactions involving benzaldehyde derivatives in aqueous media, showcasing a bio-inspired, green approach. rsc.org

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily recovered and reused is a key goal of sustainable chemistry. mdpi.comacs.org While specific examples for this exact synthesis are not widely reported, the development of recyclable catalysts for etherification and formylation reactions is an active area of research.

By integrating these green chemistry principles and catalytic systems, the synthesis of this compound can be made more sustainable and environmentally responsible. nih.govscilit.com

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific solvent-free, atom-economical, or continuous flow synthesis methodologies for the chemical compound this compound.

Therefore, it is not possible to provide a detailed article on these specific sophisticated synthetic methodologies for this particular compound as requested in the outline. General principles of these green chemistry techniques exist, but their direct application and detailed research findings for the synthesis of this compound have not been documented in the accessible scientific domain.

Further research and development in the synthesis of this compound may be necessary to establish and report on such advanced and sustainable manufacturing processes.

Elucidation of Reactivity Profiles and Strategic Derivatization of 5 Chloro 2 Pyridin 3 Ylmethoxy Benzaldehyde

Advanced Functional Group Transformations of the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to both nucleophilic addition and oxidation. For 5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde, this moiety serves as a primary handle for extensive molecular elaboration.

The aldehyde group can be readily transformed into either an alcohol (via reduction) or a carboxylic acid (via oxidation), providing entry into different classes of compounds with distinct properties and further reactive potential.

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol, (5-chloro-2-(pyridin-3-ylmethoxy)phenyl)methanol, can be achieved using a variety of mild reducing agents to avoid unwanted reactions on the pyridine (B92270) ring or the chloro-substituent. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard and effective method for this transformation. The resulting benzyl (B1604629) alcohol can be a precursor for esters, ethers, or halides.

Oxidation to Carboxylic Acid: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid. This transformation is typically accomplished using reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Ag₂O) in the Tollens' test. ncert.nic.in More contemporary and environmentally benign methods might employ catalytic amounts of transition metals with a terminal oxidant like molecular oxygen or hydrogen peroxide. rsc.orgnih.govorganic-chemistry.org These carboxylic acids are valuable for the synthesis of amides, esters, and acid chlorides.

Table 1: Prospective Reductive and Oxidative Conversions

Transformation Reagent Example Product
Reduction Sodium borohydride (NaBH₄) (5-chloro-2-(pyridin-3-ylmethoxy)phenyl)methanol
Oxidation Potassium permanganate (KMnO₄) 5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid

To extend the carbon framework and introduce unsaturation, the aldehyde group can undergo condensation reactions with active methylene (B1212753) compounds (Knoevenagel condensation) or react with phosphorus ylides (Wittig reaction).

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an acidic methylene group, such as malonic acid, diethyl malonate, or malononitrile (B47326), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgsigmaaldrich.com For this compound, this would lead to the formation of α,β-unsaturated products. For example, reaction with malononitrile would yield 2-((5-chloro-2-(pyridin-3-ylmethoxy)phenyl)methylene)malononitrile. nih.govacgpubs.org These products, with their conjugated systems, are of interest for their potential optical and electronic properties.

Wittig Reaction: The Wittig reaction provides a powerful and stereoselective method for alkene synthesis. youtube.comstackexchange.com The aldehyde can react with a variety of phosphorus ylides, generated from the corresponding phosphonium (B103445) salts. acs.org For instance, reaction with methyltriphenylphosphonium (B96628) bromide (after deprotonation to form the ylide) would yield 5-chloro-2-(pyridin-3-ylmethoxy)-1-vinylbenzene. The stereochemical outcome (E/Z isomerism) of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. arkat-usa.orgacs.org

Table 2: Olefinic Derivatives via Condensation and Olefination Reactions

Reaction Type Reagent Example Product Example
Knoevenagel Condensation Malononitrile, Piperidine 2-((5-chloro-2-(pyridin-3-ylmethoxy)phenyl)methylene)malononitrile
Wittig Reaction Methyltriphenylphosphonium bromide / Base 5-chloro-2-(pyridin-3-ylmethoxy)-1-vinylbenzene

The reaction of the aldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. researchgate.netjecst.orgedu.krd This is a reversible condensation reaction, often catalyzed by a trace amount of acid. mdpi.com

The reaction of this compound with various primary amines (e.g., aniline (B41778), substituted anilines, or alkylamines) would produce a diverse library of Schiff bases. nih.gov For example, condensation with aniline would yield N-((5-chloro-2-(pyridin-3-ylmethoxy)phenyl)methylene)aniline. These imines are not only stable compounds in their own right but also serve as versatile intermediates. The C=N double bond can be reduced to form secondary amines or be subjected to nucleophilic attack. The coordination properties of Schiff bases make them important ligands in coordination chemistry.

Table 3: Representative Schiff Base Formation

Amine Reactant Product (Schiff Base)
Aniline N-((5-chloro-2-(pyridin-3-ylmethoxy)phenyl)methylene)aniline
Ethylamine N-((5-chloro-2-(pyridin-3-ylmethoxy)phenyl)methylene)ethanamine

Investigation of Pyridine Ring Reactivity

The pyridine ring in this compound is a π-deficient heterocycle, which influences its reactivity. The nitrogen atom is nucleophilic and basic, while the ring carbons are generally resistant to electrophilic attack but can be susceptible to nucleophilic substitution or metalation.

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide exhibits altered electronic properties and reactivity, often facilitating electrophilic substitution on the pyridine ring.

Quaternization: The nitrogen atom can be alkylated by reaction with alkyl halides, a process known as quaternization. rsc.orgnih.govresearchgate.net For example, treatment with methyl iodide would yield the corresponding N-methylpyridinium iodide salt. Quaternization significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and activating it towards nucleophilic attack.

Table 4: Pyridine Ring Modifications

Reaction Type Reagent Example Product Type
N-Oxidation m-CPBA Pyridine N-oxide derivative
Quaternization Methyl iodide N-methylpyridinium iodide salt

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.caharvard.edubaranlab.org In pyridine systems, direct lithiation can be challenging due to the competing nucleophilic addition of organolithium reagents to the C=N bond. clockss.org However, the presence of a directing metalating group (DMG) can facilitate regioselective deprotonation at an adjacent position. acs.org

For the pyridin-3-ylmethoxy moiety, the ether oxygen could potentially direct lithiation. However, in 3-substituted pyridines, lithiation often occurs at the 2- or 4-position due to the electronic influence of the nitrogen atom. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred to minimize nucleophilic addition. uwindsor.caclockss.org

Given the 3-substitution pattern, lithiation of the pyridine ring in this compound is most likely to occur at the C-4 position, and possibly at the C-2 position, depending on the specific base and reaction conditions used. acs.orgnih.govrsc.org The resulting lithiated intermediate can then be quenched with a variety of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to introduce new functional groups with high regioselectivity. For instance, quenching with dimethylformamide (DMF) would introduce a formyl group. researchgate.net

Benzene (B151609) Ring Functionalization

The benzene ring of this compound is substituted with an aldehyde group, a chlorine atom, and a pyridin-3-ylmethoxy group. The electronic properties of these substituents significantly influence the reactivity and regioselectivity of further functionalization of the aromatic ring.

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the benzene ring. The outcome of such reactions on this compound is determined by the combined directing and activating or deactivating effects of the existing substituents.

The aldehyde group (-CHO) is a deactivating group and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. quora.combrainly.inlibretexts.orgdoubtnut.com This deactivation reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to benzene itself. brainly.in The chloro group (-Cl) is also deactivating due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because its lone pair of electrons can be donated to the ring through resonance. In contrast, the pyridin-3-ylmethoxy group (-OCH2-Py) is an activating group and an ortho-, para-director. The ether oxygen atom donates electron density to the ring via resonance, which outweighs its inductive electron-withdrawing effect. quora.com

The positions for electrophilic attack are therefore a result of the cumulative influence of these three groups. The strong activating and ortho-, para-directing effect of the pyridin-3-ylmethoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, position 5 is already occupied by the chloro group. The aldehyde group directs meta to itself (positions 3 and 5), and the chloro group directs ortho-, para- to itself (positions 2 and 4).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionInfluence of -CHO (at C1)Influence of -OCH2Py (at C2)Influence of -Cl (at C5)Overall Predicted Reactivity
3 meta (directing)ortho (directing, activating)meta (no strong influence)Favored
4 ortho (deactivating)meta (no strong influence)ortho (directing, deactivating)Possible, but sterically hindered and electronically disfavored
6 ortho (deactivating)para (directing, activating)meta (no strong influence)Disfavored due to steric hindrance from both adjacent groups

The chloro substituent at the C5 position of the benzene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netyoutube.comrsc.org These reactions typically involve an aryl halide, a palladium catalyst, a ligand, and a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. researchgate.netnih.govnih.govresearchgate.net The reaction of this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand) and a base would yield the corresponding 5-aryl- or 5-vinyl-2-(pyridin-3-ylmethoxy)benzaldehyde derivative. The efficiency of the coupling with aryl chlorides can be dependent on the choice of ligand and reaction conditions. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne to form a C-C bond, leading to the synthesis of substituted alkynes. researchgate.netrsc.orgbeilstein-journals.orgnih.gov Employing a palladium catalyst, a copper(I) co-catalyst, and a base, this compound can be reacted with various terminal alkynes to produce 5-alkynyl-2-(pyridin-3-ylmethoxy)benzaldehyde derivatives.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgresearchgate.netnih.govresearchgate.net Using a palladium catalyst and a suitable phosphine ligand (e.g., BINAP, Xantphos), this compound can be coupled with primary or secondary amines to afford the corresponding 5-amino-2-(pyridin-3-ylmethoxy)benzaldehyde derivatives. nih.govresearchgate.net

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerProduct Type
Suzuki-Miyaura R-B(OH)25-Aryl/Vinyl-2-(pyridin-3-ylmethoxy)benzaldehyde
Sonogashira R-C≡CH5-Alkynyl-2-(pyridin-3-ylmethoxy)benzaldehyde
Buchwald-Hartwig R1R2NH5-(Amino)-2-(pyridin-3-ylmethoxy)benzaldehyde

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.govnih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net The aldehyde functionality of this compound makes it a suitable substrate for several important MCRs, allowing for the rapid construction of complex molecular scaffolds.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnih.govsciforum.netresearchgate.net By employing this compound as the aldehyde component, a diverse library of α-acyloxy carboxamides can be synthesized by varying the carboxylic acid and isocyanide inputs. These products can serve as valuable intermediates for further synthetic transformations.

Ugi Reaction: The Ugi reaction is a four-component reaction between a carboxylic acid, an aldehyde (or ketone), an amine, and an isocyanide, yielding a bis-amide. beilstein-journals.orgbeilstein-journals.orgnih.gov The incorporation of this compound into the Ugi reaction, along with a variety of amines, carboxylic acids, and isocyanides, would lead to the formation of a wide array of complex dipeptide-like structures. The products would contain the intact 5-Chloro-2-(pyridin-3-ylmethoxy)phenyl moiety, offering a scaffold for further functionalization.

Stereoselective Synthesis of Chiral Analogues and Derivatives

The aldehyde group in this compound is a prochiral center, providing an opportunity for the stereoselective synthesis of chiral derivatives. acsgcipr.orgbeilstein-journals.orgrsc.orgmdpi.comnih.gov

Asymmetric Reduction: The aldehyde can be asymmetrically reduced to a chiral secondary alcohol using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation. This would yield enantiomerically enriched (R)- or (S)-[5-Chloro-2-(pyridin-3-ylmethoxy)phenyl]methanol, a valuable chiral building block.

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde can be rendered stereoselective by using chiral ligands or additives. This approach allows for the synthesis of a variety of chiral secondary alcohols with a new stereocenter at the former carbonyl carbon.

Chiral Auxiliaries in MCRs: Stereoselectivity can also be introduced in the multi-component reactions discussed earlier. For instance, using a chiral amine or a chiral carboxylic acid in the Ugi reaction would lead to the diastereoselective formation of chiral bis-amide products. Similarly, a chiral carboxylic acid in the Passerini reaction could induce diastereoselectivity.

Table 3: Strategies for Stereoselective Synthesis

MethodReagents/CatalystsProduct Type
Asymmetric Reduction Chiral borane (B79455) reagents (e.g., CBS catalyst), Asymmetric hydrogenation catalystsChiral secondary alcohol
Asymmetric Nucleophilic Addition Organometallic reagents with chiral ligandsChiral secondary alcohol
Diastereoselective MCRs Chiral amine, carboxylic acid, or isocyanide in Ugi/Passerini reactionsDiastereomerically enriched bis-amides or α-acyloxy carboxamides

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Pyridin 3 Ylmethoxy Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For a molecule with the complexity of 5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton and carbon signals and to gain insights into its conformational dynamics.

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. For the benzaldehyde (B42025) ring, correlations would be expected between the protons on adjacent carbons. Similarly, the protons of the pyridine (B92270) ring would show their own distinct correlation patterns. A key correlation would be observed between the methylene (B1212753) protons of the methoxy (B1213986) bridge and the adjacent pyridyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for all protonated carbons in both the benzaldehyde and pyridine rings, as well as the methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the methylene protons to carbons in both the pyridine and benzaldehyde rings, confirming the ether linkage. Correlations from the aldehyde proton to carbons in the benzaldehyde ring would also be critical for assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is invaluable for conformational analysis. For this compound, NOESY could reveal through-space interactions between the methylene bridge protons and protons on both the pyridine and benzaldehyde rings. The observation of such correlations would help to define the preferred orientation of the two aromatic rings relative to each other.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aldehyde CHO9.8 - 10.5190 - 195
Benzaldehyde C1-CHO-135 - 140
Benzaldehyde C2-O-155 - 160
Benzaldehyde C3-H7.0 - 7.3115 - 120
Benzaldehyde C4-H7.4 - 7.7130 - 135
Benzaldehyde C5-Cl-128 - 133
Benzaldehyde C6-H7.6 - 7.9125 - 130
Methylene O-CH₂5.0 - 5.565 - 75
Pyridine C2'-H8.5 - 8.8148 - 152
Pyridine C3'-C-133 - 138
Pyridine C4'-H7.7 - 8.0135 - 140
Pyridine C5'-H7.2 - 7.5123 - 127
Pyridine C6'-H8.6 - 8.9149 - 153

The ether linkage in this compound introduces conformational flexibility due to rotation around the C-O and C-C single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes and to determine the energy barriers associated with them. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be related to the rates of conformational exchange. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into a time-averaged signal at the fast exchange limit. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This would provide valuable information about the conformational preferences and the energy landscape of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the elemental composition of this compound with high accuracy. This is a crucial step in confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to investigate the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule and to gain further structural insights. A plausible fragmentation pathway for this compound under electron ionization (EI) or electrospray ionization (ESI) could involve:

Cleavage of the benzylic ether bond: This is often a favorable fragmentation pathway for such compounds, leading to the formation of a pyridyl-stabilized cation and a chlorophenoxy radical, or vice versa.

Loss of the aldehyde group: Fragmentation may occur via the loss of a hydrogen atom followed by the loss of carbon monoxide from the benzaldehyde moiety.

Fission of the pyridine ring: The pyridine ring can undergo characteristic fragmentation patterns, often involving the loss of HCN.

A table summarizing the expected major fragments and their exact masses is provided below.

Fragment Ion Proposed Structure Calculated Exact Mass
[M]+•C₁₃H₁₀ClNO₂247.0399
[M-H]+C₁₃H₉ClNO₂246.0321
[M-CHO]+C₁₂H₉ClNO218.0372
[C₇H₄ClO]⁺5-chlorosalicylaldehyde cation140.9923
[C₆H₆N]⁺Pyridylmethyl cation92.0499

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. The strong carbonyl (C=O) stretching vibration of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would likely appear as strong bands in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the rings would be particularly prominent. The C-H stretching vibrations would also be observable. Due to the presence of the polarizable chlorine atom and the aromatic systems, the molecule is expected to be a good Raman scatterer.

A table of expected characteristic vibrational frequencies is presented below.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aldehyde C-HStretching2850-2750 (often two bands)2850-2750
Aldehyde C=OStretching1700-1680 (strong)1700-1680 (weak to medium)
Aromatic C-HStretching3100-30003100-3000
Aromatic C=CStretching1600-1450 (multiple bands)1600-1450 (strong)
Ether C-O-CAsymmetric Stretching1250-1200 (strong)1250-1200 (weak)
Ether C-O-CSymmetric Stretching1050-10001050-1000
C-ClStretching800-600800-600

Electronic Spectroscopy: UV-Vis for Chromophore Analysis and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the carbonyl group.

The benzaldehyde moiety is a strong chromophore. The π → π* transitions of the benzene (B151609) ring, influenced by the chloro, ether, and aldehyde substituents, are expected to appear as intense bands at shorter wavelengths (typically below 280 nm). The pyridine ring also contributes to the π → π* absorptions in a similar region. The n → π* transition of the carbonyl group is expected to appear as a weaker, longer-wavelength absorption band (typically above 300 nm). The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

A table summarizing the expected electronic transitions is provided below.

Transition Chromophore Expected Wavelength Range (nm) Expected Molar Absorptivity (ε)
π → πBenzaldehyde Ring240 - 280High
π → πPyridine Ring250 - 270High
n → π*Carbonyl Group300 - 340Low

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure determination of this compound would provide precise information on bond lengths, bond angles, and torsion angles.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for the investigation of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a sample, providing information about the stereochemistry and, where relevant, the enantiomeric excess of a chiral compound.

However, the applicability of these methods is contingent upon the molecule being chiral, meaning it must be non-superimposable on its mirror image. The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter or any other element of chirality. Consequently, it does not exhibit optical activity and therefore, chiroptical spectroscopic analysis for the determination of enantiomeric excess is not applicable to this compound.

A review of the scientific literature was conducted to identify any chiral derivatives of this compound that have been synthesized and studied using chiroptical methods. This search did not yield any published research detailing the use of Circular Dichroism or Optical Rotatory Dispersion for the characterization or determination of enantiomeric excess for any specific chiral derivatives of this compound.

Therefore, due to the achiral nature of the parent compound and the absence of available data for any of its chiral derivatives, no experimental findings or data tables for chiroptical spectroscopy can be presented.

Computational and Theoretical Investigations of 5 Chloro 2 Pyridin 3 Ylmethoxy Benzaldehyde

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the electronic properties and chemical reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting how a molecule will interact with other chemical species.

HOMO-LUMO Analysis and Global Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. nih.govmdpi.com A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity. mdpi.com

Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. For instance, chemical hardness indicates the resistance to change in electron distribution, with harder molecules being less reactive.

Table 1: Conceptual Global Reactivity Descriptors

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures the resistance to charge transfer.
Global Softness (S) 1/(2η) The reciprocal of hardness, indicating high reactivity.

Electrostatic Potential Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, associated with electron-rich areas and susceptibility to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas and favorability for nucleophilic attack. For a molecule like 5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, making them potential sites for electrophilic interaction.

Fukui Functions for Predicting Sites of Reactivity

Fukui functions are used to describe the change in electron density at a specific point in a molecule when the total number of electrons is altered. These functions help in identifying the most reactive sites within a molecule with greater precision than MEP maps alone. The Fukui function can distinguish between sites susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). A higher value of the Fukui function at a particular atomic site indicates a greater reactivity at that location.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure or conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, researchers can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial for understanding its preferred shape in different environments.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can simulate various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These calculated shifts, when compared to experimental spectra, aid in the assignment of signals to specific atoms.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated and compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. This comparison helps in identifying the characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. dergipark.org.tr The results can be used to simulate the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions of a solute molecule, such as this compound, with solvent molecules, MD can provide insights into its behavior in solution. This includes information about solvation effects, conformational flexibility in different solvents, and the formation of intermolecular interactions like hydrogen bonds. Such simulations are valuable for understanding how the molecule behaves in a biological environment.

Reaction Mechanism Studies via Transition State Computations

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions involving this compound. Through the use of quantum mechanical calculations, researchers can model reaction pathways, identify transition states, and determine the energy barriers associated with these transformations. While specific transition state computations for this compound are not extensively documented in publicly available literature, we can infer the types of mechanisms that would be of interest by examining computational studies on analogous structures, namely benzaldehyde (B42025) derivatives and aryl ethers. These studies provide a framework for understanding how the reactivity of the aldehyde functional group and the stability of the ether linkage can be theoretically investigated.

Potential reactions of interest for computational study would include nucleophilic additions to the carbonyl group of the benzaldehyde moiety and the cleavage of the ether bond. Transition state theory is central to these investigations, as it allows for the calculation of reaction rates based on the properties of the transition state structure.

Illustrative Computational Studies on Analogous Systems

To illustrate the approach, we can consider computational studies on simpler, related molecules. For instance, theoretical studies on the H-abstraction reactions of benzaldehyde by various radicals have been performed using high-level ab initio calculations, such as the CCSD(T)/cc-pVTZ//M06-2X/6-311+g(d,p) level of theory. acs.org These studies are crucial for understanding combustion chemistry and oxidation processes. acs.orgresearchgate.net In such studies, the geometries of the reactants, transition states, and products are optimized, and the corresponding energies are calculated to map out the potential energy surface of the reaction.

Another relevant area of computational research is the enantioselective addition of organometallic reagents to benzaldehyde in the presence of chiral ligands. researchgate.net Density Functional Theory (DFT) is a common computational method used in these studies to determine the stereoselectivity of such reactions by comparing the energies of the transition states leading to different stereoisomers. researchgate.net

Furthermore, the cleavage of the aryl-ether bond, a key structural feature in this compound, has been the subject of computational investigations, particularly in the context of lignin depolymerization. researchgate.netacs.orgrsc.org For example, the acid-catalyzed cleavage of α-O-4 aryl-ether linkages has been studied, revealing that the reaction proceeds via a protonated intermediate followed by dissociation. acs.org Computational models have been used to calculate the Gibbs free-energy barrier for such reactions. researchgate.net

The following interactive data tables showcase representative data from computational studies on analogous systems, illustrating the type of information that can be obtained from transition state computations.

Table 1: Calculated Gibbs Free-Energy Barriers for the Cleavage of an Aryl Methyl Ether Bond by LiI

This table presents the calculated Gibbs free-energy barriers for the cleavage of the ether bond in anisole (a simple aryl methyl ether) by lithium iodide, illustrating how computational chemistry can be used to evaluate the feasibility of different reaction pathways. The calculations were performed at the M06-2x/(SDD + TZVP) level of theory. researchgate.net

EntryReactantsTransition State StructureGibbs Free-Energy Barrier (kcal/mol)
1Anisole + 1 LiIFour-membered ring42.9
2Anisole + 2 LiISix-membered ring37.6

Table 2: Representative Bond Dissociation Energies (BDEs) for Benzaldehyde

This table provides key bond dissociation energies for benzaldehyde, which are fundamental thermochemical parameters that can be calculated computationally. These values are essential for understanding the primary pyrolysis and oxidation reactions of benzaldehyde.

BondBond Dissociation Energy (kcal/mol at 298 K)
C-H (formyl group)~88
C-C (phenyl-formyl)~108

Note: The data in the tables are derived from computational studies on analogous compounds and are presented for illustrative purposes to demonstrate the type of information generated from transition state computations. Specific values for this compound would require dedicated computational investigation.

Emerging Research Directions and Future Outlook for 5 Chloro 2 Pyridin 3 Ylmethoxy Benzaldehyde Chemistry

Development of Asymmetric Synthetic Routes

The creation of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. For 5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde and its derivatives, the development of asymmetric synthetic routes is a critical area of future research. While specific methods for the asymmetric synthesis of this exact molecule are not yet extensively documented, the broader field of asymmetric synthesis offers valuable insights.

Future research will likely focus on the stereoselective synthesis of derivatives where chirality is introduced either on the pyridine (B92270) or the benzaldehyde (B42025) portion of the molecule. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key synthetic steps. For instance, the asymmetric reduction of the aldehyde group to form a chiral alcohol is a plausible strategy. Another approach could be the asymmetric functionalization of the pyridine ring. The development of such synthetic routes would be instrumental in exploring the stereospecific interactions of its derivatives with biological targets.

Drawing inspiration from the asymmetric synthesis of other complex molecules, researchers can explore various strategies. These may include:

Catalytic Asymmetric Hydrogenation: Employing chiral metal catalysts to stereoselectively reduce prochiral precursors.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired stereoisomers.

Organocatalysis: Using small organic molecules as catalysts to induce enantioselectivity.

The successful development of these routes will be crucial for unlocking the full therapeutic potential of chiral derivatives of this compound.

Integration into Complex Natural Product Synthesis

Natural products have long been a significant source of inspiration for the development of new therapeutic agents. The structural motifs present in this compound, namely the substituted benzaldehyde and the pyridine ring, are found in a variety of natural products and biologically active molecules. This positions the compound as a potentially valuable building block in the total synthesis of complex natural products.

While the direct integration of this compound into the synthesis of natural products is an area that remains to be explored, its functional groups offer numerous possibilities for elaboration. The aldehyde can serve as a handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The pyridine ring can be functionalized in various ways, and its nitrogen atom can act as a ligand or a basic center, influencing the reactivity of the molecule.

Future synthetic endeavors could see this compound being used in the construction of alkaloids, polyketides, and other classes of natural products that feature similar structural elements. Its incorporation could lead to the synthesis of novel analogs of known natural products, potentially with improved biological activities or pharmacokinetic properties.

Exploration of Novel Biological Targets and Mechanistic Insights (Pre-clinical, in vitro focused)

The exploration of the biological activities of this compound and its derivatives is a promising area of preclinical research. While in vitro studies on the title compound itself are not widely reported, research on structurally related compounds provides a basis for future investigations. For instance, derivatives of salicylanilides, which share a chlorinated aromatic core, have demonstrated a range of biological activities.

Future in vitro studies should aim to screen this compound and a library of its derivatives against a diverse panel of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. High-throughput screening campaigns could identify initial hits, which could then be further investigated to understand their mechanism of action.

One area of particular interest is the potential for derivatives to act as inhibitors of specific enzymes. For example, some pyridazine (B1198779) derivatives have shown antifungal activity. nih.gov The table below summarizes the in vitro antifungal activity of some pyridazine derivatives, which could serve as a reference for future studies on derivatives of this compound.

CompoundTarget FungusInhibition Rate at 50 µg/mL (%)
3d G. zeae45.1
3d F. oxysporum38.2
3d C. mandshurica43.5
3e G. zeae43.8
3e C. mandshurica40.6
3f F. oxysporum44.2
3h C. mandshurica47.8
6b G. zeae40.4
7c F. oxysporum43.1

Data sourced from a study on the antifungal activity of pyridazine derivatives. nih.gov

Mechanistic studies, such as enzyme kinetics and biophysical binding assays, will be crucial to elucidate how these compounds interact with their biological targets at a molecular level.

Sustainable and Scalable Production Methods

The development of sustainable and scalable production methods is essential for the practical application of any chemical compound. For this compound, this involves moving away from traditional synthetic methods that may use harsh reagents and generate significant waste, towards greener alternatives.

Recent advances in green chemistry offer a variety of tools and strategies that can be applied to the synthesis of this compound. These include:

Catalysis: The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts, can reduce waste and energy consumption.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly improve the environmental profile of the synthesis.

Energy Efficiency: The use of microwave or ultrasound irradiation can accelerate reaction rates and reduce energy consumption compared to conventional heating. mdpi.com

An automated synthesis of a radiolabeled derivative, [¹⁸F]BCPP-EF, has been reported using a green radiochemistry approach, highlighting the feasibility of applying sustainable principles to the synthesis of related compounds. nih.gov Future research in this area should focus on developing a synthetic route to this compound that is not only high-yielding and cost-effective but also environmentally benign.

Design of Multi-Functional Materials based on the Compound Scaffold

The unique chemical structure of this compound makes it an attractive building block for the design of novel multi-functional materials. The pyridine ring can act as a ligand for metal ions, opening up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in areas such as gas storage, catalysis, and sensing.

The benzaldehyde functionality provides a reactive handle for polymerization or for grafting the molecule onto surfaces. This could be exploited to create functional polymers with tailored optical, electronic, or mechanical properties. For example, polymers incorporating this scaffold could exhibit interesting fluorescence or non-linear optical properties.

Furthermore, the combination of the electron-withdrawing chlorine atom and the electron-donating ether linkage could impart interesting electronic properties to materials derived from this compound. This could be relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The development of materials based on the this compound scaffold is a nascent but highly promising field of research.

Q & A

Q. How can researchers validate the compound’s role as a synthetic intermediate in drug discovery?

  • Methodology :
  • Derivatization : Convert the aldehyde to hydrazones or oximes, as demonstrated for related benzaldehydes .
  • In vivo profiling : Test pharmacokinetics in rodent models using radiolabeled analogs (e.g., ¹⁴C-tagged) .

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5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde
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5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.